Polyvinyl acetate phthalate

Vue d'ensemble

Description

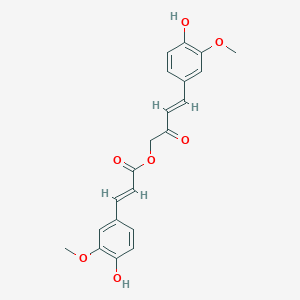

Polyvinyl acetate phthalate is a polymer formed by the reaction of phthalic anhydride with partially hydrolyzed polyvinyl acetate. It is commonly used in the pharmaceutical industry, particularly for the enteric coating of tablets and capsules to ensure that the medication is released in the intestine rather than the stomach .

Mécanisme D'action

Target of Action

Polyvinyl Acetate Phthalate (PVAP) is primarily used in the pharmaceutical industry as an enteric coating for tablets or capsules . Its main target is the gastrointestinal tract, where it functions as a barrier to protect the drug from the acidic environment of the stomach .

Mode of Action

PVAP is a vinyl acetate polymer that is partially hydrolyzed and then esterified with phthalic acid . As an enteric coating, PVAP remains intact in the stomach’s acidic environment and only dissolves at the higher pH levels found in the intestines . This allows the drug to be released in the intestines, where it can be absorbed into the bloodstream .

Biochemical Pathways

It’s known that phthalates can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several metabolic pathways, which are initiated by the action of specific enzymes .

Pharmacokinetics

As an excipient in pharmaceutical formulations, pvap’s primary role is to control the release of the drug rather than being absorbed and metabolized itself . Therefore, its ADME properties would primarily impact the bioavailability of the drug it is formulated with, rather than having direct pharmacokinetic effects itself .

Result of Action

The primary result of PVAP’s action is the controlled release of the drug in the intestines, where it can be absorbed into the bloodstream . This can enhance the efficacy of the drug by ensuring it is released in the optimal location for absorption .

Action Environment

The action of PVAP is influenced by the pH of the environment. In the acidic environment of the stomach, PVAP forms a protective barrier around the drug, preventing its release . In the more alkaline environment of the intestines, pvap dissolves, allowing the drug to be released . Therefore, changes in gastrointestinal pH could potentially impact the efficacy and stability of PVAP-coated drugs .

Analyse Biochimique

Biochemical Properties

Polyvinyl acetate phthalate plays a significant role in biochemical reactions, particularly in the context of drug delivery systems. It interacts with various enzymes and proteins involved in the digestive process. For instance, in the gastrointestinal tract, this compound interacts with digestive enzymes such as pepsin and trypsin. These interactions are primarily physical, as the polymer forms a protective barrier around the drug, preventing its premature release and degradation by these enzymes . Additionally, this compound can interact with mucosal proteins, enhancing the bioavailability of the encapsulated drug by facilitating its transport across the intestinal epithelium .

Cellular Effects

This compound influences various cellular processes, particularly in the gastrointestinal tract. It affects cell signaling pathways by modulating the release of encapsulated drugs in response to the pH changes in the digestive tract. This modulation can influence gene expression and cellular metabolism by ensuring that the active pharmaceutical ingredients are released at the appropriate site of action . Furthermore, this compound can impact the function of epithelial cells in the intestines by enhancing the absorption of drugs and nutrients .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its ability to form a protective barrier around the drug molecules. This barrier prevents the drug from being degraded by stomach acid and digestive enzymes. This compound achieves this by undergoing a pH-dependent solubility change; it remains intact in the acidic environment of the stomach but dissolves in the more neutral pH of the intestines . This dissolution releases the drug at the desired site, ensuring its optimal absorption and therapeutic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. Studies have shown that this compound is stable under various storage conditions, maintaining its protective properties for extended periods . Over time, the polymer may undergo hydrolytic degradation, especially in the presence of moisture, which can affect its performance as an enteric coating . Long-term studies have indicated that this compound does not significantly impact cellular function, making it a reliable component in drug delivery systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively protects the drug from premature degradation and enhances its bioavailability . At higher doses, this compound can exhibit toxic effects, such as gastrointestinal irritation and disruption of normal digestive processes . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and elimination. The polymer is metabolized by hydrolysis, resulting in the release of phthalic acid and polyvinyl alcohol . These metabolites are further processed by enzymes such as esterases and dehydrogenases, which facilitate their excretion from the body . The metabolic pathways of this compound are crucial for understanding its long-term effects and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. In the gastrointestinal tract, it interacts with mucosal proteins, facilitating its transport across the epithelial barrier . This interaction enhances the bioavailability of the encapsulated drug by promoting its absorption into the bloodstream . Additionally, this compound can accumulate in specific tissues, depending on its formulation and the route of administration .

Subcellular Localization

This compound exhibits specific subcellular localization, particularly in the context of its role as a drug delivery system. It is primarily localized in the gastrointestinal tract, where it forms a protective barrier around the drug molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the polymer to the appropriate cellular compartments . The subcellular localization of this compound is essential for its function as an enteric coating, ensuring the controlled release of the drug at the desired site of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polyvinyl acetate phthalate is synthesized through the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is often produced using hot-melt extrusion techniques. This method involves mixing the polymer with plasticizers and other additives, followed by extrusion at elevated temperatures to form the desired product. The process parameters, such as temperature and feed rate, are carefully controlled to ensure the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Polyvinyl acetate phthalate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of polyvinyl alcohol and phthalic acid.

Thermal Decomposition: Upon heating, this compound decomposes, releasing volatile products such as acetic acid and phthalic anhydride.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Thermal Decomposition: Conducted at elevated temperatures, often in the presence of an inert atmosphere to prevent oxidation.

Major Products Formed:

Hydrolysis: Polyvinyl alcohol and phthalic acid.

Thermal Decomposition: Acetic acid and phthalic anhydride.

Applications De Recherche Scientifique

Polyvinyl acetate phthalate has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

- Cellulose acetate phthalate

- Hydroxypropylmethylcellulose phthalate

- Eudragit L100-55

Propriétés

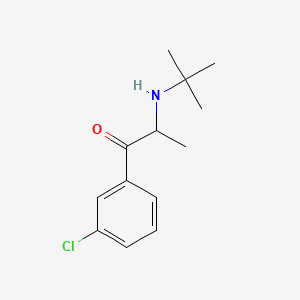

IUPAC Name |

ethenyl acetate;phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJQXGBDWAGQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

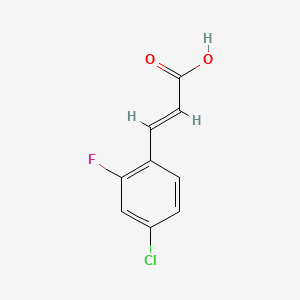

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956012 | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34481-48-6, 53237-50-6 | |

| Record name | Polyvinyl acetate phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of additives on the properties of PVAP films?

A1: Additives, such as plasticizers and pigments, can significantly influence the permeability and performance of PVAP films. For instance, the presence of these additives has been shown to have a greater effect on the properties of cellulose acetate phthalate (CAP) compared to PVAP, particularly regarding water vapor permeability [].

Q2: How does the processing of PVAP via hot-melt extrusion affect its properties?

A2: Hot-melt extrusion is a viable method for processing PVAP to create amorphous solid dispersions. The addition of a plasticizer like polyethylene glycol (PEG) 3000, around 10% (w/w), is often necessary for successful extrusion []. The process parameters, such as temperature and feed rate, have a minimal effect on PVAP's dissolution time [].

Q3: Can PVAP be used to formulate amorphous solid dispersions (ASDs)?

A3: Yes, PVAP has shown promising results as a carrier material for ASDs, especially for drugs with pH-dependent solubility. Research indicates successful formulation of ASDs with indomethacin and dipyridamole, demonstrating superior dissolution performance at pH 5.5 compared to other commonly used polymers like HPMCAS and Eudragit L100-55 [].

Q4: Is PVAP compatible with all drugs in solid dispersion formulations?

A4: While generally considered safe and biocompatible, PVAP may exhibit incompatibility with certain drugs. For instance, a study reported incompatibility with benzocaine, leading to the formation of 4-phthalimidobenzoic acid ethyl ester []. It is crucial to assess drug-excipient compatibility during formulation development.

Q5: Does omeprazole crystallize in PVAP films?

A5: No, research indicates that omeprazole exists in an amorphous form within PVAP films, which is a desirable characteristic for enteric-coated formulations [].

Q6: How does the stability of PVAP dispersions compare to those of cellulose-based enteric polymers?

A6: Aqueous dispersions of PVAP demonstrate better stability compared to cellulose-based enteric polymers like CAP. The hydrolysis of phthalate esters in cellulose polymers leads to the formation of free phthalic acid, negatively impacting the physical stability of their dispersions [].

Q7: What factors influence the dissolution of sodium salicylate from enteric-coated microcapsules prepared with PVAP?

A8: Surface characteristics play a crucial role in the dissolution of drugs from enteric-coated formulations. When compared to other coatings like CAP and shellac, microcapsules coated with PVAP exhibited specific surface morphologies influencing their dissolution profiles [].

Q8: How does PVAP influence the dissolution of itraconazole in amorphous solid dispersions?

A9: PVAP enhances the dissolution of itraconazole in amorphous solid dispersions, leading to greater supersaturation in neutral media compared to conventional Sporanox pellets. This enhancement is attributed to potential hydrogen bonding interactions between itraconazole and PVAP, as observed through modulated differential scanning calorimetry [].

Q9: Can PVAP be used to design controlled-release drug delivery systems?

A10: Yes, PVAP's pH-dependent solubility makes it suitable for designing controlled-release formulations. It has been successfully employed in various controlled-release systems, such as enteric-coated tilmicosin microcapsules [, ] and multi-layered tablets containing acid-labile drugs [].

Q10: What analytical techniques are commonly employed to characterize PVAP and its formulations?

A10: Various analytical techniques are used to characterize PVAP and its formulations:

- Powder X-ray Diffraction (PXRD): To determine the crystallinity of PVAP and the physical state of drugs in formulations [, , , , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of PVAP, confirm its synthesis, and investigate potential drug-polymer interactions [, ].

- Differential Scanning Calorimetry (DSC): To analyze the thermal properties of PVAP, such as glass transition temperature (Tg), and assess drug-polymer miscibility in solid dispersions [, , , ].

- Scanning Electron Microscopy (SEM): To visualize the surface morphology of PVAP films and coated particles [, , , ].

- Dissolution Testing: To evaluate the drug release profiles from PVAP-containing formulations under various pH conditions [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.